Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate
Description
Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound featuring a [3.1.1] bridged ring system with a nitrogen atom at the 6-position and a methyl ester group at the 1-position.
Properties
IUPAC Name |
methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8-4-2-3-6(5-8)9-8/h6,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRLIWZRSZZGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC(C1)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids . This method uses mild conditions and an organic photocatalyst, avoiding the need for an external oxidant .
Industrial Production Methods: Industrial production of this compound typically involves the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to redox-active esters and subsequent functionalization via the Sherwood−Minisci reaction . This method is advantageous due to its scalability and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of methyl 6-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within its bicyclic structure allows it to form stable interactions with biological molecules, potentially inhibiting or modulating their activity. This makes it a promising candidate for drug development, particularly in targeting enzymes and receptors involved in various diseases .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Analogs:
Methyl 2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate (CAS 1628783-91-4) Bridge System: [3.1.1] (same as target compound). Substituents: 2-oxo and 3-aza groups. Properties: Molecular weight 169.18, density 1.30 g/cm³, predicted pKa 15.08 (weak base).
Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate (CAS 2471973-31-4)
- Bridge System : [3.1.1].
- Substituents : 5-fluoro, 2-oxo, ethyl ester.
- Properties : Fluorine’s electronegativity may improve metabolic stability and bioavailability. The ethyl ester could alter hydrolysis kinetics compared to methyl esters .
Methyl 4-bromobicyclo[2.2.1]heptane-1-carboxylate (CAS 15448-84-7)
- Bridge System : [2.2.1].
- Substituents : 4-bromo, methyl ester.
- Properties : Bromine’s steric bulk facilitates cross-coupling reactions (e.g., Suzuki). Priced at $245/100mg, indicating moderate synthesis complexity .
Sodium Mezlocillin (4-thia-1-azabicyclo[3.2.0]heptane derivative)
- Bridge System : [3.2.0] with a sulfur atom.
- Substituents : Carboxamide, methylsulfonyl, and phenyl groups.
- Properties : Antibiotic activity (molecular weight 561.57), demonstrating how bridge systems influence biological targeting .
Table 1: Structural and Functional Comparison
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